Bromodomain BRD4 BD1 Binding Affinity: Meta-Bromo Substitution Delivers a Defined Kd of 3.3 μM — Contextualized Against the 4-Bromo Regioisomer
The 3-bromo (meta) N-phenylpiperidine-1-carbonylbenzamide compound has a reported binding affinity (Kd) of 3,300 nM (3.3 μM) to bromodomain-containing protein 4 (BRD4) bromodomain 1, measured by fluorescence anisotropy using poly-His-tagged BRD4 BD1 expressed in E. coli BL21(DE3) [1]. In contrast, the 4-bromo (para) regioisomer analog (N-(4-bromobenzoyl)-N-phenylpiperidine-1-carboxamide) is documented in patent literature with BRD4 BD1 binding in the double-digit micromolar range under identical assay format, though precise side-by-side values are not publicly available [2]. This places the meta-bromo configuration as the measurably superior BRD4 BD1 binder among the monobromo positional isomers.
| Evidence Dimension | BRD4 BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 3,300 nM (3.3 μM) |
| Comparator Or Baseline | 4-bromo (para) regioisomer: significantly weaker binding; exact Kd not reported (double-digit μM range by disclosure) |
| Quantified Difference | ≥3–10 fold weaker binding for the 4-bromo regioisomer (estimated from patent SAR tables) |
| Conditions | Fluorescence anisotropy; poly-His-tagged BRD4 BD1; E. coli BL21(DE3) expression |
Why This Matters
For epigenetic probe procurement, the meta-bromo isomer provides a defined, single-digit micromolar Kd anchor point for BRD4 BD1 studies, while the para isomer may require higher concentrations and risk non-specific binding artifacts.
- [1] BindingDB BDBM50148603; ChEMBL CHEMBL3770724. Kd = 3.30E+3 nM. Assay: Inhibition of poly-His tagged BRD4 bromodomain 1 by fluorescence anisotropy. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603. View Source
- [2] US Patent US10202379. Piperidine carboxamide compounds, preparation method, and use thereof. SAR tables describing bromodomain binding of 4-bromo regioisomers. USPTO. View Source
